Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)
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Overview
Description
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound with a unique structure that includes a cyclopentenone ring and a carbamate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester typically involves the reaction of a cyclopentenone derivative with a suitable carbamate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.
Scientific Research Applications
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, methyl ester
- Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, ethyl ester
Uniqueness
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Biological Activity
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound with the CAS number 183606-89-5. It is characterized by its molecular formula C10H15NO3 and a molecular weight of approximately 197.23 g/mol. The compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 330.1 ± 42.0 °C |
Flash Point | 153.5 ± 27.9 °C |
LogP | 0.52 |
The biological activity of carbamic acid derivatives often involves their interaction with various enzymes and receptors in biological systems. Specifically, this compound has been studied for its potential role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and plays a crucial role in pain modulation and inflammation.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that compounds similar to carbamic acid, including various esters, can act as FAAH inhibitors. This inhibition leads to increased levels of endocannabinoids such as anandamide, which can produce analgesic effects and influence mood regulation .
Antioxidant Properties
Carbamic acid derivatives have also been noted for their antioxidant properties. The ability to scavenge free radicals suggests potential applications in reducing oxidative stress-related diseases .
Case Studies
Study on FAAH Inhibition:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbamic acid derivatives and evaluated their efficacy as FAAH inhibitors. The results demonstrated that certain structural modifications enhanced inhibitory potency, indicating a promising avenue for developing new analgesics .
Antioxidant Activity Assessment:
Another investigation focused on the antioxidant capabilities of carbamic acid derivatives using various in vitro assays. The findings revealed that these compounds effectively reduced oxidative stress markers in cellular models, suggesting therapeutic potential in conditions like neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWRZKGSMOPRP-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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